molecular formula C18H18N4O2S B6008172 2-[(4-hydroxyquinazolin-2-yl)thio]-N-[1-(3-methylpyridin-2-yl)ethyl]acetamide

2-[(4-hydroxyquinazolin-2-yl)thio]-N-[1-(3-methylpyridin-2-yl)ethyl]acetamide

Cat. No. B6008172
M. Wt: 354.4 g/mol
InChI Key: PBALKQUACDIZPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(4-hydroxyquinazolin-2-yl)thio]-N-[1-(3-methylpyridin-2-yl)ethyl]acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. This compound is commonly referred to as HMJ-38 and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential future directions.

Mechanism of Action

HMJ-38 exerts its effects by inhibiting the activity of the enzyme dihydroorotate dehydrogenase (DHODH), which is involved in the de novo synthesis of pyrimidine nucleotides. Inhibition of this enzyme leads to a decrease in the production of pyrimidine nucleotides, which are essential for DNA synthesis and cell proliferation.
Biochemical and Physiological Effects:
Research has shown that HMJ-38 has a variety of biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, HMJ-38 has been shown to have antioxidant effects and may have potential applications in the treatment of oxidative stress-related diseases.

Advantages and Limitations for Lab Experiments

One advantage of using HMJ-38 in lab experiments is its ability to selectively target DHODH, which is overexpressed in many cancer cells. Additionally, HMJ-38 has been shown to have a low toxicity profile, making it a potentially safer alternative to other anti-cancer drugs. However, one limitation of using HMJ-38 in lab experiments is its limited solubility in water, which may make it difficult to administer in certain experimental settings.

Future Directions

There are several potential future directions for research on HMJ-38. One area of interest is the development of new formulations of HMJ-38 that improve its solubility and bioavailability. Additionally, research is needed to further understand the mechanisms underlying the anti-cancer and anti-inflammatory effects of HMJ-38. Finally, there may be potential applications for HMJ-38 in the treatment of other diseases, such as neurodegenerative disorders and cardiovascular disease.
In conclusion, HMJ-38 is a promising compound that has potential applications in cancer research and other areas of scientific research. Its mechanism of action, biochemical and physiological effects, and potential future directions make it an important compound for further study.

Synthesis Methods

The synthesis of HMJ-38 involves several steps, including the reaction of 2-aminobenzonitrile with 2-chloroacetic acid to form 2-(2-carboxyethyl)benzonitrile. This intermediate is then reacted with thioacetamide to form 2-(2-carboxyethyl)benzothioamide, which is subsequently reacted with 4-hydroxy-2-chloroquinoline to form 2-[(4-hydroxyquinazolin-2-yl)thio]-N-[1-(3-methylpyridin-2-yl)ethyl]acetamide.

Scientific Research Applications

HMJ-38 has been studied for its potential applications in cancer research. Research has shown that this compound has the ability to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. Additionally, HMJ-38 has been shown to have anti-inflammatory properties and may have potential applications in the treatment of inflammatory diseases.

properties

IUPAC Name

N-[1-(3-methylpyridin-2-yl)ethyl]-2-[(4-oxo-3H-quinazolin-2-yl)sulfanyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O2S/c1-11-6-5-9-19-16(11)12(2)20-15(23)10-25-18-21-14-8-4-3-7-13(14)17(24)22-18/h3-9,12H,10H2,1-2H3,(H,20,23)(H,21,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBALKQUACDIZPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)C(C)NC(=O)CSC2=NC3=CC=CC=C3C(=O)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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